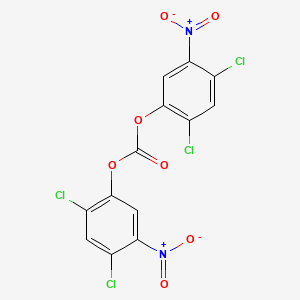

Bis(2,4-dichloro-5-nitrophenyl) carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(2,4-dichloro-5-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4Cl4N2O7/c14-5-1-7(16)11(3-9(5)18(21)22)25-13(20)26-12-4-10(19(23)24)6(15)2-8(12)17/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUDBPILLYLOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(=O)OC2=C(C=C(C(=C2)[N+](=O)[O-])Cl)Cl)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4Cl4N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192623 | |

| Record name | Bis(2,4-dichloro-5-nitrophenyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39489-75-3 | |

| Record name | Phenol, 2,4-dichloro-5-nitro-, carbonate (2:1) (ester) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39489-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,4-dichloro-5-nitrophenyl) carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039489753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2,4-dichloro-5-nitrophenyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4-dichloro-5-nitrophenyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2,4-DICHLORO-5-NITROPHENYL) CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2E3BJ6JBY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Bis(2,4-dichloro-5-nitrophenyl) carbonate (BDCNPC)

[5]

Executive Summary & Chemical Identity

This compound (CAS 39489-75-3) is a highly electrophilic "super-activated" carbonate ester. Structurally related to the common peptide coupling reagent Bis(4-nitrophenyl) carbonate (Bis-PNP), this compound features additional chlorine substituents at the ortho and para positions relative to the phenolic oxygen. These electron-withdrawing groups (EWGs) significantly lower the pKa of the leaving group (2,4-dichloro-5-nitrophenol), thereby enhancing the electrophilicity of the carbonyl center.

This reagent is primarily utilized in:

-

Difficult Acylations: Synthesis of ureas and carbamates with sterically hindered or electron-deficient amines.

-

Polymer Chemistry: As a high-efficiency cross-linking agent for polycarbonates and polyurethanes.

-

Environmental Monitoring: Due to its stability and lipophilicity, it is a Tier-1 monitoring target in sediment analysis (USGS).

| Property | Data |

| CAS Number | 39489-75-3 |

| Formula | C₁₃H₄Cl₄N₂O₅ |

| Molecular Weight | 441.99 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, THF, DMF; insoluble in water (hydrolyzes slowly) |

| Leaving Group pKa | ~5.5 (Estimated for 2,4-dichloro-5-nitrophenol) |

Chemical Architecture & Reactivity Mechanism

The utility of BDCNPC lies in its ability to transfer a carbonyl group (

Electronic Activation

Standard Bis-PNP relies on a single nitro group to stabilize the negative charge on the leaving phenoxide. BDCNPC augments this with two chlorine atoms.

-

Inductive Effect (-I): Cl atoms at positions 2 and 4 pull electron density from the ring.

-

Resonance Effect (-M): The nitro group at position 5 delocalizes the negative charge.

This combination makes the carbonyl carbon extremely susceptible to nucleophilic attack (

Mechanism of Action (Urea Synthesis)

The following Graphviz diagram illustrates the stepwise mechanism of reacting BDCNPC with a primary amine to form a symmetric urea.

Figure 1: Stepwise nucleophilic substitution mechanism. The high stability of the dichloro-nitrophenoxide leaving group drives the reaction forward.

Synthesis Protocol

Note: This synthesis involves phosgene derivatives and must be performed in a fume hood.

Objective: Synthesis of BDCNPC from 2,4-dichloro-5-nitrophenol.

Materials

-

Precursor: 2,4-Dichloro-5-nitrophenol (1.0 eq)

-

Carbonyl Source: Triphosgene (0.34 eq) or Phosgene solution (Warning: High Toxicity)

-

Base: Pyridine or Triethylamine (1.0 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology

-

Preparation: Charge a flame-dried 3-neck round bottom flask with 2,4-dichloro-5-nitrophenol (10 mmol) and anhydrous DCM (50 mL) under Nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Base Addition: Add Pyridine (10 mmol) dropwise. The solution may darken slightly.

-

Phosgenation:

-

If using Triphosgene: Dissolve Triphosgene (3.4 mmol) in DCM (10 mL) and add dropwise over 30 minutes.

-

Caution: Triphosgene generates phosgene in situ. Ensure scrubber is active.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of phenol).

-

Quenching: Quench carefully with cold water.

-

Workup: Wash the organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃, and finally Brine.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate.

Analytical Validation (HPLC)

Due to its presence on environmental watchlists (Tier 1 Sediment Monitoring), precise detection is critical. The following method is adapted from SIELC protocols for high-resolution separation.

Method: Reverse Phase HPLC with Isocratic Elution.

| Parameter | Condition |

| Column | Newcrom R1 (Mixed-mode reverse phase) |

| Mobile Phase | MeCN : Water : H₃PO₄ (70 : 30 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 270 nm |

| Retention Time | ~4.5 min (BDCNPC) |

| Impurity | ~2.1 min (2,4-dichloro-5-nitrophenol hydrolysis product) |

Note: For Mass Spec (LC-MS) applications, replace H₃PO₄ with Formic Acid.[7]

Safety & Regulatory Status

Researchers must be aware that CAS 39489-75-3 is not just a reagent but a regulated substance in specific jurisdictions.

-

Hazard Class: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

-

Environmental Status: Listed by USGS as a Tier 1 priority for sediment monitoring due to potential persistence and lipophilicity.

-

Industrial Restrictions: Listed in restricted substance specifications (e.g., SIT Group, Electrolux) for manufacturing materials, requiring declaration if present in final parts.

Handling Protocol

-

Moisture Sensitivity: Store under inert gas at 2-8°C. Hydrolysis generates toxic phenols.

-

Waste Disposal: Do not dispose of down the drain. All waste must be incinerated as hazardous chemical waste containing halogenated organics.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016080, this compound.[8] Retrieved from [Link][8]

-

U.S. Geological Survey (2013). Prioritization of constituents for national- and regional-scale ambient monitoring of water and sediment in the United States. USGS Scientific Investigations Report.[6] Retrieved from [Link][6]

-

SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: this compound (EC 254-471-4). Retrieved from [Link]

-

SIT Group. Restricted Substances Specification. (Industrial compliance documentation citing CAS 39489-75-3). Retrieved from [Link]

Sources

- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 2. sitgroup.it [sitgroup.it]

- 3. PBT/vPvB assessments under the previous EU chemicals legislation - ECHA [echa.europa.eu]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. usbio.net [usbio.net]

- 6. pubs.usgs.gov [pubs.usgs.gov]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. GSRS [gsrs.ncats.nih.gov]

Technical Guide: Synthesis of Bis(2,4-dichloro-5-nitrophenyl) Carbonate

Executive Summary

Bis(2,4-dichloro-5-nitrophenyl) carbonate (BDCNPC) is a highly activated diaryl carbonate reagent, significantly more electrophilic than the standard bis(4-nitrophenyl) carbonate due to the inductive effects of the chlorine substituents on the aromatic ring.[1] It is primarily utilized in the synthesis of active esters for peptide coupling, protein cross-linking, and the introduction of the 2,4-dichloro-5-nitrophenyl leaving group.[1]

This guide details the laboratory-scale synthesis of BDCNPC using Triphosgene (BTC) as a solid, safer surrogate for phosgene gas.[1] The protocol prioritizes safety, yield maximization, and purity, utilizing a self-validating stoichiometric framework.[1]

Retrosynthetic Analysis & Mechanism

The synthesis relies on a double nucleophilic acyl substitution.[1] The nucleophilic oxygen of the phenol attacks the carbonyl center of the phosgene (generated in situ), eliminating chloride.

Reaction Logic

-

In-situ Phosgene Generation: Triphosgene decomposes into three equivalents of phosgene upon nucleophilic attack or catalytic breakdown.[1]

-

Acylation (Step 1): The first equivalent of 2,4-dichloro-5-nitrophenol attacks phosgene to form the chloroformate intermediate.[1]

-

Acylation (Step 2): The second equivalent of phenol attacks the chloroformate to yield the symmetrical carbonate.

-

HCl Scavenging: A tertiary amine base (Pyridine or Triethylamine) is essential to neutralize the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed decomposition.

Reaction Pathway Diagram

Caption: Mechanistic pathway from Triphosgene decomposition to final carbonate formation via chloroformate intermediate.

Critical Reagents & Safety Profile

Warning: This synthesis involves phosgene equivalents. All operations must be performed in a high-efficiency fume hood.[1]

| Reagent | Role | MW ( g/mol ) | Hazard Class | Handling Note |

| 2,4-Dichloro-5-nitrophenol | Substrate | 208.00 | Irritant | Dry thoroughly before use.[1] Water hydrolyzes phosgene.[1] |

| Triphosgene (BTC) | Carbonyl Source | 296.75 | Fatal if Inhaled | Handle as solid phosgene.[1][2] Keep cold. |

| Triethylamine (TEA) | Base / Catalyst | 101.19 | Flammable/Corrosive | Dry over KOH/molecular sieves.[1] |

| Dichloromethane (DCM) | Solvent | 84.93 | Carcinogen | Anhydrous grade required (<50 ppm H2O). |

Experimental Protocol

Scale: 10 mmol (Product Target) Stoichiometry: 1.0 BTC : 6.0 Phenol (Theoretical). Practical Adjustment: Use a slight excess of Phenol (2.05 eq per CO equivalent) or exact stoichiometry if purification is strictly crystallization-based.[1]

Setup

-

Vessel: 250 mL 3-neck round-bottom flask (RBF).

-

Attachments: Nitrogen inlet, pressure-equalizing addition funnel, internal thermometer, off-gas scrubber (NaOH solution).

-

Environment: Cool to 0°C using an ice/water bath.

Step-by-Step Procedure

Step 1: Solubilization Charge the RBF with:

-

4.20 g (20.2 mmol) of 2,4-Dichloro-5-nitrophenol.[1]

-

50 mL of Anhydrous Dichloromethane (DCM).

-

2.85 mL (20.5 mmol) of Triethylamine (TEA).

-

Observation: The solution may turn yellow/orange due to phenolate formation.[1] Stir at 0°C for 15 minutes.

Step 2: Electrophile Addition

-

Dissolve 1.00 g (3.37 mmol) of Triphosgene in 10 mL of anhydrous DCM in the addition funnel.

-

Critical: Add the BTC solution dropwise over 30–45 minutes.[1]

-

Control: Maintain internal temperature < 5°C. Rapid addition generates excess gas and heat.[1]

Step 3: Reaction Propagation

-

Once addition is complete, allow the reaction to stir at 0°C for 1 hour.

-

Remove the ice bath and allow to warm to Room Temperature (20–25°C).

-

Stir for an additional 2–4 hours.

-

Monitoring: Check via TLC (Silica; Hexane/EtOAc 3:1). The phenol spot should disappear.[1]

Step 4: Quench & Workup

-

Cool back to 0°C.

-

Quench by slowly adding 20 mL of ice-cold water (hydrolyzes trace unreacted phosgene).[1]

-

Transfer to a separatory funnel.[1]

-

Wash 1: Cold 1M HCl (2 x 30 mL) to remove TEA and any unreacted amine.

-

Wash 2: Cold 5% NaHCO3 (2 x 30 mL) to remove unreacted phenol.

-

Wash 3: Saturated Brine (1 x 30 mL).

Step 5: Isolation

-

Concentrate the filtrate under reduced pressure (Rotavap) at < 40°C. Do not overheat (carbonates can decarboxylate).

-

Crude Product: Off-white to pale yellow solid.[1]

Purification (Recrystallization)

To achieve >98% purity suitable for drug development applications:

-

Dissolve crude solid in minimal boiling Toluene .

-

Slowly add Cyclohexane or n-Heptane until turbidity persists.[1]

-

Cool slowly to RT, then to 4°C overnight.

-

Filter crystals and wash with cold Hexane.[1]

-

Vacuum dry at RT.[1]

Process Workflow Diagram

Caption: Operational workflow for the synthesis and purification of BDCNPC.

Characterization & Quality Control

Verification of the structure is mandatory before use in downstream applications.

| Technique | Expected Signal | Interpretation |

| FT-IR | ~1780–1800 cm⁻¹ | Strong Carbonate C=O stretch (Shifted higher due to EWGs).[1] |

| FT-IR | ~1530 & 1350 cm⁻¹ | Nitro group (NO2) stretches.[1] |

| 1H NMR | δ 7.5 – 8.5 ppm | Aromatic protons.[1] Absence of broad OH peak (>10 ppm). |

| Melting Point | Distinct range | Sharp MP indicates high purity (Compare to lit.[1] if avail, typically >100°C).[1][4] |

| HPLC | Single Peak | >98% Area under curve (254 nm).[1] |

Troubleshooting & Optimization (Expert Insights)

-

Issue: Low Yield.

-

Issue: Residual Phenol.

-

Issue: Coloration.

References

-

Triphosgene Chemistry: Eckert, H., & Forster, B. (1987).[1] Triphosgene, a Crystalline Phosgene Substitute.[1][5] Angewandte Chemie International Edition in English, 26(9), 894-895.[1] Link

-

General Carbonate Synthesis: Cotarca, L., Delogu, P., Nardelli, A., & Sunjic, V. (1996).[1] Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553-576.[1] Link

-

Specific Precursor Synthesis: Patent CN105646231B.[1] Preparation method of 2,4-dichloro-5-nitrophenol. Link

-

Industrial Carbonate Process: Patent CN102766054A.[1] Industrial synthesizing and purifying method of bis(4-nitrophenyl) carbonate. (Adapted for process parameters). Link

-

Compound Registry: NIH National Center for Advancing Translational Sciences.[1] this compound (CAS 39489-75-3).[1][6] Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 3. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

"Bis(2,4-dichloro-5-nitrophenyl) carbonate" mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Bis(2,4-dichloro-5-nitrophenyl) carbonate

Introduction: Unveiling a Potent Carbonylating Agent

This compound is a highly reactive, symmetrical carbonate ester. Its significance in the fields of organic synthesis and chemical biology stems from its function as a potent and safer alternative to highly toxic reagents like phosgene and its derivatives.[1][2][3] The molecule's architecture, characterized by two 2,4-dichloro-5-nitrophenyl groups linked to a central carbonyl, is the key to its reactivity. The powerful electron-withdrawing effects of the nitro and chloro substituents render the carbonyl carbon exceptionally electrophilic and thus highly susceptible to nucleophilic attack.

This guide provides an in-depth exploration of the chemical and biological mechanisms of action of this compound. We will dissect its fundamental reactivity, explore its applications in synthesizing critical organic moieties, and extrapolate its chemical behavior to understand its potential interactions within a biological milieu. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this versatile reagent.

Part 1: The Chemical Mechanism of Action: A Highly Electrophilic Carbonyl Donor

The core mechanism of action for this compound is nucleophilic acyl substitution . The exceptional reactivity of the compound is a direct consequence of the stability of the resulting 2,4-dichloro-5-nitrophenoxide leaving group. The negative charge on the phenoxide is stabilized through resonance and the strong inductive effects of the two chlorine atoms and the nitro group, making it an excellent leaving group.

This high degree of activation enables the compound to efficiently transfer a carbonyl group (C=O) to a wide range of nucleophiles, including amines, alcohols, and thiols, under mild conditions.

Caption: General mechanism of nucleophilic acyl substitution.

Synthesis of Ureas and Carbamates

The reaction with primary and secondary amines is a hallmark application. This process can be controlled to produce either carbamates or, with a second equivalent of an amine, symmetrical or unsymmetrical ureas.[1][4]

-

Step 1: Carbamate Formation. An amine attacks the electrophilic carbonyl carbon, leading to the displacement of one 2,4-dichloro-5-nitrophenoxide group and the formation of a stable N-substituted-(2,4-dichloro-5-nitrophenyl) carbamate intermediate.

-

Step 2: Urea Formation. This carbamate intermediate is itself an activated carbonyl compound. A second amine (which can be the same as or different from the first) attacks the carbamate's carbonyl carbon, displacing the second 2,4-dichloro-5-nitrophenoxide group to yield the final urea product.[1][4][5] This stepwise approach allows for the controlled synthesis of unsymmetrical ureas.[4]

Activation of Carboxylic Acids for Peptide Synthesis

In peptide chemistry, forming a peptide (amide) bond requires the activation of a carboxylic acid group. Bis(aryl) carbonates are excellent activating agents for this purpose.[6][7]

The carboxylate of an N-protected amino acid acts as a nucleophile, attacking the carbonate to form a highly reactive activated ester (a 2,4-dichloro-5-nitrophenyl ester).[6] This activated ester is then susceptible to nucleophilic attack by the free amino group of a second amino acid, resulting in the formation of a new peptide bond with the release of 2,4-dichloro-5-nitrophenol.[6] The advantages of this method include mild reaction conditions and high yields.[6]

Part 2: The Biological Mechanism of Action: Covalent Modification of Biomolecules

While not typically classified as a drug, the inherent chemical reactivity of this compound dictates its mechanism of action in a biological context. Its potent electrophilicity does not discriminate between simple organic nucleophiles and those present in biological macromolecules. Therefore, its primary biological effect is the non-specific, covalent modification of proteins and other biomolecules .

The most susceptible targets are nucleophilic amino acid side chains exposed on the surface of proteins:

-

Lysine: The primary amine of the lysine side chain is a strong nucleophile.

-

Cysteine: The thiol group is highly nucleophilic and reactive.

-

Histidine: The imidazole ring can act as a nucleophile.

-

Tyrosine: The phenolic hydroxyl group can be reactive.

-

N-terminus: The free alpha-amino group at the N-terminus of a protein is a primary target.

Reaction with these residues results in the formation of stable carbamate or thiocarbamate linkages, effectively "capping" these functional groups. This covalent modification can have profound and often detrimental consequences for protein function, including:

-

Enzyme Inhibition: Modification of active site residues can irreversibly inhibit enzyme activity.

-

Disruption of Protein-Protein Interactions: Capping key residues at interaction interfaces can block complex formation.

-

Alteration of Protein Structure and Stability: Widespread modification can lead to protein misfolding and degradation.

This reactivity also extends to other biological nucleophiles, such as amines on nucleic acids, suggesting a potential for broader cellular disruption. This mode of action is analogous to that of cross-linking agents, which are used to stabilize protein structures for analysis.[8]

Caption: Covalent modification of a protein by the reagent.

Part 3: Experimental Protocols for Mechanistic Investigation

To validate the proposed mechanisms, specific experimental protocols can be employed. These serve as self-validating systems to confirm the reactivity and mode of action.

Protocol 1: Synthesis of a Symmetrical Disubstituted Urea

This protocol demonstrates the carbonyl-transfer reactivity of this compound with an amine.

Objective: To synthesize N,N'-dibenzylurea from benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

1M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Eluent for TLC (e.g., 50:50 Ethyl Acetate:Hexanes)

Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Amine Addition: Add triethylamine (2.2 eq) to the solution, followed by the dropwise addition of benzylamine (2.1 eq). The rationale for using a slight excess of the amine and base is to ensure the complete consumption of the carbonate starting material.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC, observing the consumption of the starting carbonate.[1][9] The reaction is typically complete within a few hours.

-

Workup:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine. This removes excess amine, base, and the phenolic byproduct.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification & Analysis:

-

The crude product can be purified by recrystallization or column chromatography.

-

Confirm the identity and purity of the N,N'-dibenzylurea product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: Assessing Reactivity with a Biological Nucleophile via HPLC

This protocol provides a quantitative method to assess the rate of covalent modification of a model biological nucleophile.

Objective: To monitor the reaction between this compound and the amino acid Glycine.

Materials:

-

This compound

-

Glycine

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and UV detector

Methodology:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in ACN.

-

Prepare a 100 mM stock solution of Glycine in a suitable aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4).

-

-

Reaction Initiation:

-

In a reaction vial, combine the glycine solution and buffer.

-

Initiate the reaction by adding a small volume of the this compound stock solution to achieve a final concentration of ~0.5 mM. The final solution should have a low percentage of ACN to maintain the solubility of all components.

-

-

Time-Course Analysis:

-

Immediately after initiation (t=0) and at defined time intervals (e.g., 2, 5, 10, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by diluting the aliquot into a mobile phase-like solution (e.g., 50:50 ACN:Water with 0.1% TFA).

-

Inject the quenched sample onto the HPLC system.

-

-

Data Analysis:

-

Monitor the reaction by observing the decrease in the peak area of the this compound starting material and the appearance of new product peaks over time. Set the UV detector to a wavelength where the starting material and the nitrophenyl leaving group absorb strongly (e.g., ~300-320 nm).

-

By plotting the concentration of the reactant versus time, the reaction kinetics can be determined, providing a quantitative measure of its reactivity towards a biological nucleophile.

-

Part 4: Summary and Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 39489-75-3 | [10] |

| Molecular Formula | C₁₃H₄Cl₄N₂O₇ | [10] |

| Molecular Weight | 441.99 g/mol | [10] |

| Appearance | White to pale yellow crystalline solid (inferred from analogues) | [11] |

| Primary Function | Carbonylating Agent / Phosgene Substitute | [1][2] |

Table 2: Summary of Mechanistic Reactivity

| Reactant (Nucleophile) | Intermediate Product | Final Product | Application |

| Primary/Secondary Amine (R-NH₂) | N-substituted-(2,4-dichloro-5-nitrophenyl) carbamate | Symmetrical or Unsymmetrical Urea | Synthesis of ureas, building blocks for materials and pharmaceuticals[1][12] |

| Alcohol (R-OH) | Alkoxy-(2,4-dichloro-5-nitrophenyl) carbonate | Symmetrical or Unsymmetrical Carbonate | Synthesis of carbonates |

| N-protected Amino Acid | Activated Amino Acid Ester | Dipeptide | Peptide Synthesis[6][8] |

| Protein Nucleophilic Residue | Protein-carbamate/thiocarbamate adduct | Covalently Modified Protein | Chemical Biology Probe, Potential Cytotoxicity |

References

- Exploring BIS(4-Nitrophenyl) Carbonate: Properties and Applications. (n.d.). Google Cloud.

- Bis(4-Nitrophenyl) Carbonate: A Key Reagent for Peptide Synthesis. (n.d.). Google Cloud.

- CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5. (n.d.). Google Patents.

- Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. (n.d.). PMC - NIH.

- BIS(4-NITROPHENYL) CARBONATE | 5070-13-3. (n.d.). ChemicalBook.

- US8415454B2 - Process for the manufacture of peptides. (n.d.). Google Patents.

- Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. (n.d.). Eureka.

- Greening the synthesis of peptide therapeutics: an industrial perspective. (n.d.). PMC - NIH.

- BIS(4-NITROPHENYL) CARBONATE - A Versatile Building Block for Synthesis. (2023, April 6). Google Cloud.

- Easy access to triazolinedione-endcapped peptides for chemical ligation. (n.d.). The Royal Society of Chemistry.

- Synthesis And Utility Of Bis-Urea Macrocycles As Nanoreactors And As Ligands For Metal Organic Materials. (n.d.). Scholar Commons.

- CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. (n.d.). Google Patents.

- This compound. (n.d.). gsrs.

- Phosgene and Substitutes. (n.d.). Sigma-Aldrich.

- Bis(o-nitrophenyl) carbonate, a valid alternative reagent to phosgene in symmetrical N,N′- diaryl ureas synthesis | Request PDF. (2025, August 6). ResearchGate.

- (PDF) An Undergraduate Project " For all Seasons " : The pH-Independent Hydrolysis of bis(2,4-dinitrophenyl) Carbonate in Aqueous Solvents. (2016, June 7). ResearchGate.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec.

- Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol 1. (2025, August 10). ResearchGate.

- Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate. (2008, December 15). PubMed.

- US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor. (n.d.). Google Patents.

- A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. (n.d.). Nathan Luedtke.

- FR2106907A5 - 2-chloro or methyl 4-chloro 5- nitro phenols prepn ... (n.d.). Google Patents.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents [patents.google.com]

- 3. Phosgene and Substitutes [sigmaaldrich.com]

- 4. Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. BIS(4-NITROPHENYL) CARBONATE | 5070-13-3 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. bioorganic-chemistry.com [bioorganic-chemistry.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. innospk.com [innospk.com]

- 12. "Synthesis And Utility Of Bis-Urea Macrocycles As Nanoreactors And As L" by Sahan R. Salpage [scholarcommons.sc.edu]

A Technical Guide to the Solubility of Bis(2,4-dichloro-5-nitrophenyl) carbonate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Bis(2,4-dichloro-5-nitrophenyl) carbonate (CAS RN: 39489-75-3). Recognizing the scarcity of published empirical data for this compound, this document emphasizes a predictive approach grounded in fundamental physicochemical principles and molecular structure analysis. It offers researchers, scientists, and drug development professionals a robust theoretical framework for solvent selection, alongside a detailed, self-validating experimental protocol for the quantitative determination of solubility. This guide is designed to empower researchers to make informed decisions regarding reaction conditions, purification strategies, and formulation development involving this highly functionalized chemical intermediate.

Introduction and Compound Identification

This compound is a complex organic molecule primarily utilized as an intermediate in multi-step chemical syntheses.[1][2] Its highly substituted aromatic rings make it a precursor for various specialized chemical entities. Despite its role in synthesis, a thorough review of scientific literature and chemical databases reveals a significant gap in reported physicochemical data, most notably its solubility in common organic solvents.

This guide addresses this knowledge gap by shifting from a simple reporting of data to a foundational analysis. We will dissect the molecule's structure to predict its behavior in various solvent classes and provide a practical, reliable methodology for researchers to determine its solubility in their specific systems.

Compound Identification:

-

Systematic Name: Phenol, 2,4-dichloro-5-nitro-, carbonate (2:1) (ester)

-

CAS Number: 39489-75-3[3]

-

Molecular Formula: C₁₃H₄Cl₄N₂O₇[3]

-

Molecular Weight: 441.99 g/mol [3]

Physicochemical Properties & Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The structure of this compound is notable for its high degree of substitution, which dictates its physical properties and intermolecular interactions.

-

Molecular Structure: The molecule consists of two 2,4-dichloro-5-nitrophenyl groups symmetrically linked by a central carbonate ester functional group.

-

Polarity and Electronegativity: The presence of four strongly electron-withdrawing chlorine atoms and two nitro (-NO₂) groups renders the aromatic rings electron-deficient. The carbonate group and the nitro groups contain highly polar C=O and N=O bonds, respectively. This combination of functional groups results in a molecule with significant polarity and a large dipole moment.

-

Intermolecular Forces:

-

Dipole-Dipole Interactions: Due to its high polarity, strong dipole-dipole forces are expected to be the dominant intermolecular interaction between molecules of the compound in its solid state.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors (e.g., -OH, -NH). It can act as a hydrogen bond acceptor at the oxygen atoms of the carbonate and nitro groups.

-

Van der Waals Forces: As a relatively large molecule (MW = 441.99), London dispersion forces will also contribute significantly to its intermolecular attractions.

-

-

Predicted Physical State: Based on its high molecular weight, symmetrical structure, and strong polar interactions, this compound is predicted to be a crystalline solid at room temperature with a relatively high melting point.

A Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This principle states that a solute will dissolve best in a solvent that has a similar polarity and shares similar intermolecular forces. Given the structural analysis above, we can predict the solubility of this compound across different classes of organic solvents.

The high polarity of the solute suggests poor solubility in nonpolar solvents. Its ability to accept hydrogen bonds but not donate them suggests that highly polar aprotic solvents will be more effective than polar protic solvents.

Diagram: Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a potential solvent for this compound based on theoretical principles.

Caption: Logical workflow for predicting solubility based on solvent type.

Table: Predicted Solubility in Common Organic Solvents

| Solvent | Class | Polarity Index | Predicted Solubility | Rationale |

| Hexane | Nonpolar | 0.1 | Very Low / Insoluble | Significant mismatch in polarity. Weak van der Waals forces in hexane cannot overcome the strong dipole-dipole forces of the solute. |

| Toluene | Nonpolar (Aromatic) | 2.4 | Low | Although aromatic, the polarity mismatch is too great for significant dissolution. |

| Diethyl Ether | Polar Aprotic | 2.8 | Low to Moderate | Moderate polarity may allow for some dissolution, but likely less effective than more polar aprotic solvents. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Moderate | The polarity is suitable, and it can effectively engage in dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Moderate to High | A good polar aprotic solvent capable of solvating the solute through dipole-dipole interactions and acting as an H-bond acceptor. |

| Acetone | Polar Aprotic | 5.1 | Moderate to High | Strong dipole moment makes it a good candidate for dissolving polar compounds. |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | High | Highly polar aprotic solvent, excellent for dissolving polar molecules with large dipole moments. |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | High / Very Soluble | A powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of polar organic solids. |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 7.2 | High / Very Soluble | One of the most potent polar aprotic solvents; very likely to dissolve the compound effectively. |

| Ethanol | Polar Protic | 4.3 | Low | The solute would disrupt the solvent's strong hydrogen-bonding network without being able to participate as a donor. |

| Water | Polar Protic | 10.2 | Insoluble | Extreme polarity mismatch in terms of hydrogen bonding capability and the large, nonpolar surface area of the chlorinated rings. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a robust, self-validating method for determining the equilibrium solubility of this compound. This method is based on the principle of creating a saturated solution and quantifying the concentration of the dissolved solute.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for equilibrium solubility determination.

Step-by-Step Methodology

Materials:

-

This compound

-

Chosen organic solvent(s) of high purity

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Calibrated volumetric flasks and pipettes

-

Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid remains undissolved at equilibrium. A starting point is ~10-20 mg of solid per 1 mL of solvent.

-

Accurately pipette a known volume of the chosen solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker or use a magnetic stir bar.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure the dissolution process is complete.

-

-

Sample Separation:

-

Remove the vial from the shaker and let it stand undisturbed for at least 1-2 hours to allow undissolved solids to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis method. The strong UV absorbance from the nitrophenyl groups should allow for sensitive detection.

-

Determine the concentration of the diluted sample against a standard curve prepared with known concentrations of the compound.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

The resulting value is the equilibrium solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.

-

Practical Implications for Researchers

-

Reaction Chemistry: The choice of a suitable solvent is paramount for successful synthesis. A solvent in which the starting material has at least moderate solubility is necessary for a homogeneous reaction environment, which often leads to faster reaction rates and fewer side products. Based on the predictions, solvents like Acetonitrile, DMF, or THF would be primary candidates for reactions involving this compound.

-

Purification: Recrystallization is a common technique for purifying solid organic compounds. This requires a solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A moderately effective solvent like dichloromethane or a solvent pair (e.g., Toluene/Hexane) might be explored for this purpose.

-

Drug Development: In the context of drug development, where this compound might be an intermediate, understanding its solubility is crucial for controlling crystallization, ensuring purity, and developing scalable workup procedures.

Safety & Handling

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid creating dust. Use appropriate weighing techniques (e.g., weighing on paper in the hood). Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.

Disclaimer: This guidance is based on the chemical class. Researchers must consult any safety information provided by the chemical supplier and perform their own risk assessment before use.

References

Alfa Chemistry. (n.d.). CAS 39489-75-3 Bis-(2,4-dichloro-5-nitrophenyl)carbonate. Retrieved February 7, 2026, from https://www.alfa-chemistry.com/cas_39489-75-3.htm

CN105646231B. (2017). A kind of preparation method of the nitrophenol of 2,4 dichloro 5. Google Patents. Retrieved February 7, 2026, from https://patents.google.com/patent/CN105646231B/en

Grimm, F. A., et al. (2015). Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs). PMC - NIH. Retrieved February 7, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4829989/

Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery. Retrieved February 7, 2026, from https://lifechemicals.com/service/in-silico-screening/admet-prediction/solubility-prediction

Minnesota Department of Health. (2022). Web Version-2022 MN CHC List. Retrieved February 7, 2026, from https://www.health.state.mn.us/communities/environment/risk/docs/guidance/chemhighcon.pdf

[4] Rowan Scientific. (n.d.). Predicting Solubility. Retrieved February 7, 2026, from https://www.rowanscientific.com/tools/predicting-solubility

U.S. National Institutes of Health. (n.d.). This compound. Global Substance Registration System (GSRS). Retrieved February 7, 2026, from https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2E3BJ6JBY

Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. University of Arizona, College of Pharmacy.

Sources

Technical Guide: Stability, Storage, and Handling of Bis(2,4-dichloro-5-nitrophenyl) Carbonate

[1]

Executive Technical Summary

Bis(2,4-dichloro-5-nitrophenyl) carbonate (BDCNPC) (CAS: 39489-75-3) represents a class of "hyper-activated" carbonate esters used primarily in peptide synthesis, protein cross-linking, and ligand immobilization.[1] It serves as a more reactive analog to the standard Bis(4-nitrophenyl) carbonate (BNPC).[1]

While its enhanced electrophilicity allows for rapid reaction kinetics with sterically hindered amines or hydroxyls, this same property renders it critically sensitive to nucleophilic attack by atmospheric moisture. Improper storage results in rapid hydrolysis, yielding the toxic and acidic byproduct 2,4-dichloro-5-nitrophenol .[1] This guide outlines the thermodynamic rationale for its instability and defines a rigid protocol for its preservation.

Molecular Architecture & Reactivity Profile

To understand the storage requirements of BDCNPC, one must understand the electronic forces driving its decomposition.

The "Hyper-Active" Electrophile

Standard activating reagents rely on the p-nitrophenyl group.[1] BDCNPC augments this with two chlorine atoms on each aromatic ring.

-

Inductive Effect (-I): The chlorine atoms at the 2 and 4 positions exert a strong electron-withdrawing inductive effect.[1]

-

Resonance Effect (-R): The nitro group at the 5 position withdraws electron density via resonance.

The Result: The oxygen atom linking the aryl ring to the central carbonyl becomes significantly electron-deficient. This destabilizes the carbonate bond and makes the central carbon atom highly susceptible to nucleophilic attack (by amines during synthesis, or water during storage).

Comparison of Leaving Group Acidity

The stability of the carbonate is inversely proportional to the acidity of its leaving group (the phenol). A more acidic phenol implies a more stable phenoxide ion, making it a better leaving group—and thus making the carbonate more hydrolytically unstable.

| Reagent | Leaving Group | Approx. pKa of Leaving Group | Relative Hydrolysis Rate |

| Diphenyl Carbonate | Phenol | ~10.0 | Low |

| Bis(4-nitrophenyl) Carbonate | 4-Nitrophenol | ~7.1 | Moderate |

| This compound | 2,4-Dichloro-5-nitrophenol | < 5.5 (Est.) | Very High |

Degradation Dynamics: The Hydrolysis Pathway

The primary threat to BDCNPC integrity is moisture. Unlike simple esters, the hydrolysis of this carbonate is autocatalytic in unbuffered systems because the generated phenol is acidic enough to potentially protonate the carbonyl oxygen, further accelerating attack.

Mechanism of Decomposition

The pathway follows a nucleophilic addition-elimination mechanism.

Figure 1: The irreversible hydrolysis pathway.[1] Note that one molecule of water eventually cleaves the entire molecule into two equivalents of phenol and one equivalent of gas.

Strategic Storage Protocol

Due to the thermodynamics described above, standard "cool, dry place" storage is insufficient for long-term stability. The following Cold-Chain Desiccation Protocol is required.

The "Gold Standard" Storage Workflow

| Parameter | Specification | Rationale |

| Temperature | -20°C (± 5°C) | Arrests Arrhenius kinetics of spontaneous hydrolysis.[1] |

| Atmosphere | Argon or Nitrogen | Displaces humid air.[1] Argon is preferred (heavier than air). |

| Container | Amber Glass + Parafilm | Amber glass prevents UV degradation of the nitro group; Parafilm ensures seal integrity.[1] |

| Desiccant | Active Silica/Sieves | Secondary defense against moisture permeation.[1] |

Thawing and Handling (Critical Step)

A common error is opening a cold bottle immediately after removal from the freezer. This causes rapid condensation of atmospheric moisture onto the cold reagent crystals, initiating immediate surface hydrolysis.

Correct Protocol:

-

Remove container from -20°C storage.

-

Place in a desiccator at room temperature.

-

Allow 30–60 minutes for thermal equilibration (container must reach 20°C).

-

Open only under dry inert gas flow if possible.

Quality Assurance & Validation

Before committing this reagent to a high-value synthesis (e.g., modifying a precious peptide), you must validate its integrity.

Visual Inspection[1]

-

Pass: White to off-white crystalline powder.[1]

-

Fail: Yellow or orange discoloration (indicates free nitrophenol).

-

Fail: "Clumping" or sticky texture (indicates hydrolysis and presence of phenolic byproducts).

Analytical Validation (TLC & Melting Point)

Method A: Melting Point Depression Pure crystalline carbonates have sharp melting points. Impurities (hydrolysis products) cause significant MP depression and broadening.

-

Protocol: Compare the MP of your sample against the Certificate of Analysis (CoA) value (typically >130°C, though batch specific). A drop of >2°C suggests degradation.

Method B: Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (70:30 v/v).

-

Visualization: UV light (254 nm).

-

Interpretation:

Figure 2: Decision tree for validating reagent quality prior to synthesis.

Safety & Toxicology

Handling BDCNPC presents dual hazards: the reactivity of the carbonate and the toxicity of the leaving group.

-

Sensitization: 2,4-dichloro-5-nitrophenol is a halogenated nitrophenol.[1] Compounds in this class are known skin sensitizers and potential respiratory irritants.

-

Acidity: Upon contact with mucous membranes (eyes/lungs), the compound hydrolyzes to release acid.

-

PPE Requirements:

-

Nitrile gloves (Double gloving recommended).

-

Fume hood (Mandatory to avoid inhalation of dust).

-

Eye protection (Chemical splash goggles).

-

References

-

Chemical Identity & Properties

-

Reactivity of Diaryl Carbonates

-

General Storage of Moisture-Sensitive Reagents

Sources

- 1. usbio.net [usbio.net]

- 2. Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents [patents.google.com]

- 4. BIS(4-NITROPHENYL) CARBONATE synthesis - chemicalbook [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

Technical Guide: Electrophilicity & Reactivity of Bis(2,4-dichloro-5-nitrophenyl) Carbonate

[1]

Executive Summary

Bis(2,4-dichloro-5-nitrophenyl) carbonate (BDCNPC) (CAS: 39489-75-3) is a highly activated diaryl carbonate reagent used primarily as a phosgene substitute in the synthesis of carbamates, ureas, and heterocycles.[1] Its utility is defined by its specific electrophilicity profile: it occupies a reactivity "sweet spot" superior to standard Bis(4-nitrophenyl) carbonate (BNPC) but offering distinct selectivity compared to hyper-reactive Bis(2,4-dinitrophenyl) carbonate.[1]

This guide analyzes the physicochemical basis of its electrophilicity, provides standardized coupling protocols, and details the mechanistic pathways that govern its utility in drug development and agrochemical synthesis (e.g., Oxadiazon intermediates).

Molecular Profile & Physicochemical Properties[1][2][3][4]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 39489-75-3 |

| Molecular Formula | C₁₃H₄Cl₄N₂O₄ |

| Molecular Weight | 441.99 g/mol |

| Leaving Group | 2,4-Dichloro-5-nitrophenoxide |

| Leaving Group pKa | ~5.8 – 6.1 (Predicted) |

| Physical State | Solid (White to light tan powder) |

| Solubility | Soluble in DCM, THF, DMF; Insoluble in water (hydrolyzes) |

Electrophilicity & Mechanistic Insight

The core value of BDCNPC lies in the electrophilicity of its carbonyl carbon.[1] This is strictly a function of the leaving group ability of the attached phenoxides.[1]

Electronic Activation (The "Push-Pull" Analysis)

The reactivity of carbonate reagents follows the equation:

Where the leaving group (LG) pKa dictates the electrophilicity of the carbonyl.[1]

-

Inductive Effects (-I): The 2,4-dichloro substitution pattern places highly electronegative chlorine atoms at the ortho and para positions relative to the oxygen.[1] This exerts a strong inductive pull, reducing electron density at the ether oxygen and destabilizing the carbonyl bond.[1]

-

Meta-Nitro Effect: Unlike standard 4-nitrophenyl carbonate where the nitro group exerts both -I (Inductive) and -R (Resonance) effects, the nitro group in the 5-position (meta to the oxygen) operates primarily through Inductive (-I) withdrawal.[1]

-

Resultant Electrophilicity:

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via an addition-elimination pathway.[1] The high electrophilicity allows for attack by weak nucleophiles (hindered amines, electron-deficient anilines) that would otherwise fail with standard reagents.[1]

Figure 1: Nucleophilic Acyl Substitution pathway for BDCNPC. The rate-determining step is lowered by the stability of the dichloro-nitrophenoxide anion.[1]

Applications in Synthesis

Activated Carbamate Synthesis

BDCNPC is ideal for synthesizing "active esters" of carbamates.[1] These intermediates can be isolated and subsequently reacted with a second amine to form unsymmetrical ureas.[1]

Advantages over Phosgene/Triphosgene:

-

Solid Handling: Weighable, non-volatile solid.[1]

-

Stoichiometry Control: Allows sequential addition of nucleophiles (1:1 reaction) to avoid symmetric urea byproducts.[1]

-

Monitoring: Release of the yellow/tan phenoxide anion provides a visual cue for reaction progress.[1]

Heterocycle Formation (Oxadiazon Precursors)

In agrochemistry, BDCNPC serves as a structural mimic for fragments required in the synthesis of herbicides like Oxadiazon .[1] The 2,4-dichloro-5-nitrophenol moiety is a direct leaving group match for specific ether formation steps or cyclization reactions involving hydrazines.[1]

Experimental Protocols

Protocol: Synthesis of an Activated Carbamate

Objective: React a primary amine with BDCNPC to form a stable carbamate intermediate.

Reagents:

-

Amine substrate (1.0 equiv)

-

BDCNPC (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]

Workflow:

-

Preparation: Dissolve BDCNPC (1.1 equiv) in anhydrous DCM (0.1 M concentration) in a round-bottom flask under Nitrogen/Argon. Cool to 0°C.[1]

-

Addition: Mix the Amine (1.0 equiv) and Base (1.2 equiv) in a separate vial with minimal DCM. Add this solution dropwise to the carbonate solution over 15 minutes.

-

Note: Reverse addition (Amine to Carbonate) is critical to prevent symmetric urea formation.[1]

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

-

Visual Check: Solution will turn yellow due to the liberation of 2,4-dichloro-5-nitrophenol.[1]

-

-

Workup: Dilute with DCM. Wash with 0.1 M HCl (to remove base and phenol), followed by saturated NaHCO₃ and brine.[1]

-

Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Analytical Method: HPLC Monitoring

Because BDCNPC hydrolyzes, reverse-phase methods must be acidic to prevent on-column degradation.[1]

| Parameter | Condition |

| Column | C18 or Newcrom R1 (Mixed-mode RP) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 50% B to 90% B over 10 min |

| Detection | UV @ 254 nm (Aromatic) and 300 nm (Nitro group) |

| Retention Order | Phenol (LG) elutes first; Carbonate (Reagent) elutes late due to high lipophilicity (4 Cl atoms).[1] |

Safety & Stability (E-E-A-T)

-

Toxicity: Like all activated carbonates, BDCNPC is an acylating agent.[1] It is a skin and eye irritant and a potential sensitizer.[1]

-

Hydrolysis: Upon contact with moisture, it releases CO₂ and 2,4-dichloro-5-nitrophenol .[1] The phenol is toxic and persistent (PBT candidate).[1]

-

Storage: Store at 2–8°C under inert atmosphere. Desiccate to prevent hydrolysis.[1]

Stability Comparison Graph

Figure 2: Reactivity hierarchy of common carbonylation reagents.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3016080, this compound. Retrieved from [Link]

-

SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: this compound (EC 254-471-4).[1] Retrieved from [Link]

-

Baral, E. R., Lee, J. H., & Kim, J. G. (2018). Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates.[2][3] The Journal of Organic Chemistry, 83(19), 11768–11776.[1][3] (Contextual reference for carbonate reactivity mechanisms). Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates [organic-chemistry.org]

- 3. Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"Bis(2,4-dichloro-5-nitrophenyl) carbonate" for carbamate synthesis

Application Note & Protocol

Topic: Bis(2,4-dichloro-5-nitrophenyl) Carbonate: A Highly Efficient and Stable Reagent for Carbamate Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The carbamate functional group is a cornerstone in medicinal chemistry, materials science, and as a critical protecting group in organic synthesis.[1] Its synthesis, however, has historically relied on hazardous reagents like phosgene and its derivatives. This application note details the use of this compound (BCNC) as a superior, bench-stable, and highly reactive crystalline solid for the synthesis of carbamates from amines and alcohols. We provide a deep dive into the reaction mechanism, highlighting the role of the exceptionally good 2,4-dichloro-5-nitrophenoxide leaving group. Detailed, field-tested protocols for a two-step, one-pot synthesis are provided, alongside troubleshooting advice and essential safety considerations, establishing BCNC as a powerful tool for modern synthetic chemistry.

Introduction: The Need for Advanced Carbamoylation Reagents

Carbamates (urethanes) are integral to a vast array of applications, from their role as peptide bond isosteres in drug design to their use as key linkers in antibody-drug conjugates (ADCs) and as robust nitrogen protecting groups.[1] The traditional route to carbamates often involves highly toxic and difficult-to-handle reagents such as phosgene gas or its liquid analogue, triphosgene. This has driven the development of safer, solid "phosgene-equivalent" reagents.

Among these, activated diaryl carbonates, such as Bis(4-nitrophenyl) carbonate, have become popular due to their stability and ease of handling.[2][3] this compound (BCNC) represents a significant advancement in this class. The addition of two electron-withdrawing chloro groups to the nitro-substituted phenyl ring dramatically enhances the electrophilicity of the carbonyl carbon and stabilizes the resulting phenoxide leaving group, leading to faster reaction rates and milder conditions. This document serves as a comprehensive guide to leveraging the superior reactivity of BCNC in carbamate synthesis.

Mechanism of Action: Harnessing an Exceptional Leaving Group

The efficacy of BCNC is rooted in fundamental chemical principles: the stability of the leaving group dictates the reactivity of the acylating agent. A good leaving group is the conjugate base of a strong acid (i.e., a weak base).[4] The 2,4-dichloro-5-nitrophenoxide anion is an exceptionally weak base due to the powerful inductive and resonance electron-withdrawing effects of the two chlorine atoms and the nitro group, which delocalize the negative charge.

The synthesis of a carbamate using BCNC is typically performed as a sequential, one-pot reaction:

-

Activation Step: An amine is reacted with BCNC. The nucleophilic amine attacks one of the electrophilic carbonyl carbons of BCNC, displacing one molecule of 2,4-dichloro-5-nitrophenol to form a highly reactive N-substituted-(2,4-dichloro-5-nitrophenoxy)carbamate intermediate (an activated carbamate).

-

Coupling Step: The subsequent addition of an alcohol to this intermediate results in a second nucleophilic attack at the same carbonyl carbon. This displaces the second molecule of 2,4-dichloro-5-nitrophenol, yielding the final, stable carbamate product.

This two-stage process allows for the controlled and directional synthesis of unsymmetrical carbamates from a specific amine and alcohol.

Caption: General workflow for carbamate synthesis using BCNC.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a carbamate using BCNC. The protocol is designed to be self-validating and reproducible.

Materials and Reagents

-

This compound (BCNC)

-

Amine substrate (e.g., Benzylamine)

-

Alcohol substrate (e.g., Benzyl alcohol)

-

Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Pyridine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Reagents for workup: 1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

-

Drying agent: Anhydrous Na₂SO₄ or MgSO₄

-

Reaction monitoring: Thin Layer Chromatography (TLC) plates, HPLC system

General Protocol for Carbamate Synthesis

This protocol describes the reaction of an amine with BCNC, followed by trapping with an alcohol.

Caption: Step-by-step experimental workflow for BCNC-mediated carbamate synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry, nitrogen-flushed round-bottom flask, add the amine substrate (1.0 equivalent). Dissolve it in anhydrous DCM (approx. 0.1 M concentration). Add the non-nucleophilic base (1.1 equivalents).

-

Activation: Cool the solution to 0 °C using an ice-water bath. In a separate flask, dissolve BCNC (1.05 equivalents) in a minimal amount of anhydrous DCM. Add the BCNC solution dropwise to the stirring amine solution over 5-10 minutes.

-

Reaction Monitoring (Activation): Allow the reaction to slowly warm to room temperature and stir for 1-2 hours. The progress of the activation can be monitored by TLC or LC-MS by observing the consumption of the starting amine. The reaction mixture will likely turn yellow due to the release of 2,4-dichloro-5-nitrophenol.

-

Carbamate Formation: Once the activation is complete (or has reached a plateau), add the alcohol substrate (1.2 equivalents) to the reaction mixture, either neat or as a solution in DCM.

-

Reaction Monitoring (Coupling): Let the reaction stir at room temperature. Monitor the formation of the carbamate product by TLC or LC-MS. Reactions are typically complete within 2 to 16 hours, depending on the steric hindrance of the substrates.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x) to remove the phenolic byproduct, and finally with brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure carbamate.

Summary of Key Parameters

| Parameter | Recommended Value/Condition | Rationale / Causality |

| Stoichiometry | Amine (1.0 eq), BCNC (1.0-1.1 eq), Alcohol (1.1-1.5 eq) | A slight excess of BCNC ensures full activation of the amine. An excess of the alcohol drives the final coupling step to completion. |

| Base | DIPEA, Pyridine, N-Methylmorpholine (1.1-1.2 eq) | A non-nucleophilic base is crucial to neutralize the liberated phenol without competing in the reaction. |

| Solvent | Anhydrous DCM, THF, Acetonitrile | Aprotic solvents are required to prevent hydrolysis of the highly reactive BCNC and the activated intermediate. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic activation step. Most reactions proceed efficiently at ambient temperature. |

| Monitoring | TLC, LC-MS | Allows for precise tracking of reactant consumption and product formation to determine reaction endpoints.[5] |

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution |

| Low or No Reaction | Sterically hindered amine or alcohol; Low nucleophilicity of substrate. | Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq) with the alcohol. Alternatively, allow the reaction to proceed for a longer duration or with gentle heating (e.g., 40 °C). |

| Incomplete Activation | Insufficient base; Moisture in the reaction. | Ensure all reagents and solvents are anhydrous. Add an additional portion of the base if necessary. |

| Side Product Formation | Reaction of BCNC with the alcohol first; Formation of urea. | Ensure the amine activation step is complete before adding the alcohol. If urea (from reaction of the activated intermediate with excess amine) is observed, use a smaller excess of BCNC. |

| Difficulty Removing Yellow Color (Phenol Byproduct) | Inefficient basic wash. | Perform an extra wash with 1M NaOH during workup. Caution: This may hydrolyze sensitive ester functionalities. Alternatively, the phenol is typically removed effectively during silica gel chromatography. |

Safety and Handling

-

This compound (BCNC): Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is moisture-sensitive; store under an inert atmosphere in a cool, dry place.[3]

-

2,4-dichloro-5-nitrophenol (Byproduct): This compound is expected to be a skin and eye irritant and harmful if swallowed, based on the hazard profile of similar chlorinated and nitrated phenols.[6] Avoid inhalation of dust and direct contact. All waste containing this byproduct should be disposed of according to institutional guidelines for hazardous chemical waste.

Conclusion

This compound is a highly effective, safe, and versatile reagent for the synthesis of carbamates. Its crystalline, bench-stable nature makes it a convenient alternative to hazardous phosgene-based reagents. The enhanced reactivity, driven by the superb 2,4-dichloro-5-nitrophenoxide leaving group, allows for efficient carbamate formation under mild conditions with a broad range of substrates. The protocols and insights provided herein enable researchers to reliably incorporate this powerful tool into their synthetic workflows.

References

- Vertex AI Search. Bis(4-Nitrophenyl) Carbonate: A Key Reagent for Peptide Synthesis. Accessed February 7, 2026.

- Google Patents. CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5.

- Vertex AI Search. Exploring BIS(4-Nitrophenyl)

-

RSC Publishing. Green synthesis of carbamates from CO2, amines and alcohols. Available at: [Link]. Accessed February 7, 2026.

- Montalbetti, C. A. G. N., & Falque, V. Amide bond formation and peptide coupling. Tetrahedron, 2005, 61(46), 10827-10852.

-

Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Available at: [Link]. Accessed February 7, 2026.

-

ResearchGate. Synthesis of N-benzyl-o-nitrophenyl carbamate from bis(o-nitrophenyl) carbonate. Available at: [Link]. Accessed February 7, 2026.

-

Ghosh, A. K., & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 2015, 58(7), 2895–2940. Available at: [Link]. Accessed February 7, 2026.

-

Beilstein Journals. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Available at: [Link]. Accessed February 7, 2026.

-

Organic Chemistry Portal. Synthesis of carbamates by amination (carboxylation) or rearrangement. Available at: [Link]. Accessed February 7, 2026.

- Google Patents. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.

-

PubChem. 2,5-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 22108. Available at: [Link]. Accessed February 7, 2026.

-

Master Organic Chemistry. What Makes A Good Leaving Group?. Available at: [Link]. Accessed February 7, 2026.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]

- 6. 2,5-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 22108 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Performance Urea Synthesis Using Bis(2,4-dichloro-5-nitrophenyl) Carbonate (BDCNPC)

Abstract & Strategic Rationale

The formation of urea linkages (

Bis(2,4-dichloro-5-nitrophenyl) carbonate (BDCNPC) represents a "super-activated" crystalline carbonate reagent. Its specific substitution pattern—combining the inductive electron-withdrawal of two chlorine atoms with the resonance withdrawal of a nitro group—renders the carbonyl center exceptionally electrophilic.

Why use BDCNPC?

-

Reactivity: Significantly higher than Bis(4-nitrophenyl) carbonate, allowing coupling of deactivated anilines (e.g., sulfonamides, halo-anilines) at mild temperatures.

-

Selectivity: Enables the stepwise synthesis of unsymmetrical ureas with high chemoselectivity, avoiding the formation of symmetrical byproducts common with isocyanates.

-

Handling: A stable, crystalline solid that eliminates the inhalation hazards of gaseous phosgene.

Mechanism of Action

The utility of BDCNPC relies on the "Stepwise Nucleophilic Substitution" mechanism. The reaction proceeds through a stable but reactive carbamate intermediate.

The Electrophilic Advantage

The leaving group, 2,4-dichloro-5-nitrophenol , has a significantly lower pKa (< 5.0 estimated) compared to 4-nitrophenol (pKa ~7.1). This increased acidity correlates directly to the leaving group ability (

Reaction Pathway Visualization

Figure 1: Stepwise assembly of unsymmetrical ureas using BDCNPC. The high reactivity allows the isolation or direct telescope of the active carbamate.

Experimental Protocol

This protocol is optimized for the synthesis of an unsymmetrical urea where Amine 1 is a valuable or complex intermediate, and Amine 2 is a less reactive partner (e.g., an aniline).

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| Amine 1 | 1.0 | Substrate | The more valuable/complex amine. |

| BDCNPC | 1.05 - 1.1 | Coupling Agent | Slight excess ensures complete activation. |

| DIPEA / TEA | 2.5 - 3.0 | Base | Scavenges HCl/Phenol protons. |

| DCM or THF | Solvent | Medium | Anhydrous (Critical). |

| Amine 2 | 1.1 - 1.2 | Nucleophile | Added in Step 2. |

Step-by-Step Methodology

Phase 1: Activation (Carbamate Formation)

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve BDCNPC (1.1 equiv) in anhydrous DCM (

M concentration relative to amine). -

Cooling: Cool the solution to -10°C using an ice/salt bath. Rationale: The high reactivity of BDCNPC requires low temperature to prevent double addition (formation of symmetrical urea).

-

Addition: Add DIPEA (1.0 equiv) followed by the slow, dropwise addition of Amine 1 (1.0 equiv) dissolved in minimal DCM.

-

Monitoring: Stir at -10°C for 30–60 minutes. Monitor by TLC or LC-MS. You should observe the disappearance of Amine 1 and the formation of the carbamate intermediate.

-

Checkpoint: If symmetrical urea (Amine1-CO-Amine1) forms, lower temperature to -20°C and dilute the reaction further.

-

Phase 2: Urea Coupling

-

Nucleophile Addition: Once Amine 1 is consumed, add Amine 2 (1.1 equiv) directly to the reaction mixture.

-

Base Boost: Add the remaining DIPEA (1.5–2.0 equiv).

-

Reaction: Allow the mixture to warm to Room Temperature (RT).

-

For hindered amines: Heating to 40°C or using a stronger base (e.g., DMAP, 10 mol%) may be required.

-

-

Completion: Stir for 2–12 hours. Monitor conversion of the carbamate intermediate to the urea product.[1][2][3]

Phase 3: Workup & Purification

-

Quench: Dilute with DCM and wash sequentially with:

-

1M HCl (to remove unreacted amines/base).

-

Saturated

(critical to remove the acidic 2,4-dichloro-5-nitrophenol byproduct). -

Brine.[4]

-

-

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (typically Hexane/EtOAc).

Operational Workflow Diagram

Figure 2: Operational decision tree for urea synthesis using BDCNPC.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Symmetrical Urea Formation | Amine 1 is too nucleophilic or added too fast. | Cool reaction to -20°C; Add Amine 1 very slowly; Ensure BDCNPC is in excess. |

| Low Yield of Step 2 | Amine 2 is sterically hindered or electron-poor. | Add catalytic DMAP (10 mol%); Switch solvent to DCE and heat to 60°C. |

| Yellow Impurity Persists | Residual leaving group (phenol). | The leaving group is highly colored (yellow/orange). Perform multiple washes with 1M NaOH or sat. |

| Hydrolysis of Reagent | Wet solvent. | BDCNPC is moisture sensitive. Use freshly distilled solvents and maintain |

References

-

General Reactivity of Activated Carbonates

-

Izdebski, J., & Pawlak, D. (1989). "Synthesis of ureas using bis(4-nitrophenyl) carbonate." Synthesis, 1989(06), 423-425. Link

-

-

Specific Reagent Data (BDCNPC)

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3016080, this compound. Link

-

-

Application in Hindered Urea Synthesis

-

Comparative Carbonate Chemistry

-